N,2-dimethoxy-N-methylacetamide

Physical organic chemistry Conformational analysis Spectroscopic studies

N,2-Dimethoxy-N-methylacetamide (CAS 132289-57-7, C₅H₁₁NO₃, MW 133.15 g/mol) is a specialized Weinreb amide distinguished by the presence of an α-methoxy substituent on the acetyl moiety. As a member of the N-methoxy-N-methylamide class, it serves as a stable acylating equivalent that enables selective, single-step conversion to aldehydes and ketones upon reaction with organolithium or Grignard reagents, avoiding the over-addition typical of ordinary amides and esters.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 132289-57-7
Cat. No. B178809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethoxy-N-methylacetamide
CAS132289-57-7
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCN(C(=O)COC)OC
InChIInChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3
InChIKeyYFNOEDJHRRXTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Dimethoxy-N-methylacetamide (CAS 132289-57-7): Weinreb Amide with α-Methoxy Modification for Controlled Ketone Synthesis


N,2-Dimethoxy-N-methylacetamide (CAS 132289-57-7, C₅H₁₁NO₃, MW 133.15 g/mol) is a specialized Weinreb amide distinguished by the presence of an α-methoxy substituent on the acetyl moiety [1]. As a member of the N-methoxy-N-methylamide class, it serves as a stable acylating equivalent that enables selective, single-step conversion to aldehydes and ketones upon reaction with organolithium or Grignard reagents, avoiding the over-addition typical of ordinary amides and esters [2]. The compound exhibits predicted physicochemical properties including a boiling point of 135.0±42.0 °C (760 mmHg), density of 1.038±0.06 g/cm³, and a logP of -0.35 to -0.47, indicating moderate polarity and water miscibility .

Why Substituting N,2-Dimethoxy-N-methylacetamide with Other Weinreb Amides or Amides Compromises Reaction Control and Product Purity


Interchanging N,2-dimethoxy-N-methylacetamide with unsubstituted N-methoxy-N-methylacetamide (CAS 78191-00-1) or N,N-dialkylacetamides can lead to fundamentally different conformational equilibria, reaction kinetics, and product profiles. Spectroscopic and computational studies reveal that the α-methoxy group (OMe) in N,2-dimethoxy-N-methylacetamide stabilizes a cis conformer in non-polar solvents, whereas the unsubstituted analog or N,N-dialkylacetamides preferentially adopt gauche conformations [1]. This conformational divergence directly affects the accessibility of the carbonyl group to organometallic nucleophiles, potentially altering reaction rates and yields. Furthermore, the α-methoxy substituent introduces additional hydrogen bond acceptor sites (total of 3 acceptors) and modifies lipophilicity (XLogP3 = -0.35 vs. 0.03 for N,N-dimethylacetamide), influencing solubility and work-up procedures [2]. Substitution without accounting for these structural differences can result in unpredictable synthetic outcomes, necessitating compound-specific validation rather than generic in-class replacement.

Quantitative Differentiation of N,2-Dimethoxy-N-methylacetamide: Evidence-Based Comparison with Closest Analogs


Conformational Preference: cis vs. gauche Conformer Populations in N,2-Dimethoxy-N-methylacetamide Compared to Unsubstituted and 2-Fluoro Analogs

Infrared spectroscopy and DFT calculations demonstrate that N,2-dimethoxy-N-methylacetamide (compound 2) exhibits a distinct conformational equilibrium compared to its 2-fluoro (1) and 2-phenoxy (3) analogs. In n-hexane solution, the cis (c) conformer predominates for compounds 1–3. However, in the gas phase, the (c1 + c2) cis conformer population for compound 2 prevails over the (g1 + g2) gauche conformer population (relative abundances inferred from νCO band intensities and B3LYP/6-311++G(3df,3pd) calculated energies), whereas compound 1 (Y = F) and compound 3 (Y = OPh) show a predominance of the gauche (g) conformer in the gas phase [1].

Physical organic chemistry Conformational analysis Spectroscopic studies

Lipophilicity and Solubility: LogP and Hydrogen Bond Acceptor Capacity Differentiate N,2-Dimethoxy-N-methylacetamide from N,N-Dimethylacetamide

N,2-Dimethoxy-N-methylacetamide possesses three hydrogen bond acceptors (two methoxy oxygens and the amide oxygen) and exhibits an XLogP3 value of -0.35, indicative of higher polarity than N,N-dimethylacetamide (XLogP3 ~ 0.03, 1 HBA) [1]. The consensus Log P across five prediction methods is -0.1, and the topological polar surface area is 38.8 Ų [1]. These properties enhance water solubility (estimated logS = -0.18, classed as 'Very soluble') compared to less polar tertiary amides, facilitating aqueous work-up and potentially improving compatibility with aqueous reaction media.

Medicinal chemistry Physicochemical profiling Solubility prediction

Boiling Point and Volatility: N,2-Dimethoxy-N-methylacetamide Exhibits Lower Boiling Point than N-Methoxy-N-methylacetamide Under Reduced Pressure

At a pressure of 2 Torr, N,2-dimethoxy-N-methylacetamide has a reported boiling point range of 62–64 °C . In contrast, the unsubstituted Weinreb amide N-methoxy-N-methylacetamide (CAS 78191-00-1) boils at 152 °C under atmospheric pressure [1]. While direct comparison is complicated by differing pressure conditions, the reduced pressure boiling point of the target compound is substantially lower, suggesting a higher vapor pressure and potentially greater ease of distillation under vacuum. At 760 mmHg, predicted boiling point is 135.0±42.0 °C .

Process chemistry Purification Physical properties

Weinreb Amide Reactivity Profile: α-Methoxy Substitution Does Not Compromise Controlled Ketone Synthesis

As a Weinreb amide, N,2-dimethoxy-N-methylacetamide reacts with organolithium and Grignard reagents to yield ketones without over-addition, a hallmark of this reagent class . Unlike regular amides (e.g., N,N-dimethylacetamide), which typically undergo nucleophilic acyl substitution poorly, Weinreb amides form a stable tetrahedral chelate intermediate that prevents further nucleophilic attack until work-up. While specific comparative yields for this α-methoxy derivative versus the unsubstituted N-methoxy-N-methylacetamide are not publicly reported in peer-reviewed literature, the functional integrity of the Weinreb amide moiety is retained despite the α-substitution, as evidenced by its established use as a ketone synthon in medicinal chemistry and natural product synthesis [1].

Organic synthesis Weinreb ketone synthesis Organometallic reactions

Optimal Scientific and Industrial Use Cases for N,2-Dimethoxy-N-methylacetamide


Synthesis of α-Methoxy Ketones via Organometallic Addition

Utilize N,2-dimethoxy-N-methylacetamide as an acylating agent to prepare α-methoxy-substituted ketones. React with appropriate organolithium or Grignard reagents (e.g., aryl- or alkyl-magnesium halides) in anhydrous THF at low temperature (-78 °C to 0 °C). The Weinreb amide chelation control ensures single addition to the carbonyl, yielding the corresponding ketone after acidic work-up [1]. This approach is particularly valuable when the target molecule contains a methoxy group adjacent to the carbonyl, as the α-methoxy substituent is retained in the product, eliminating the need for additional functionalization steps.

Conformational Studies of 2-Substituted Amides

Employ N,2-dimethoxy-N-methylacetamide as a model compound in spectroscopic and computational investigations of amide conformational equilibria. The compound serves as a benchmark for understanding the influence of α-heteroatom substituents on cis/trans amide bond rotation and N-pyramidalization [2]. Its distinct IR carbonyl band profile and well-defined conformational preferences (cis predominance in non-polar solvents) make it an ideal candidate for validating DFT methods and exploring electronic effects in Weinreb amides.

Aqueous-Compatible Reaction Media for Ketone Synthesis

Given the high predicted water solubility (logS = -0.18, 'Very soluble') and low logP (XLogP3 = -0.35), N,2-dimethoxy-N-methylacetamide is well-suited for reactions in aqueous/organic biphasic systems or as a component in green chemistry solvent blends [3]. This property facilitates easier extraction and separation of water-soluble byproducts, potentially streamlining purification protocols in both academic and industrial settings.

Vacuum Distillation Purification of Sensitive Intermediates

Leverage the relatively low boiling point of N,2-dimethoxy-N-methylacetamide under reduced pressure (62–64 °C at 2 Torr) to purify the compound or separate it from high-boiling reaction mixtures via gentle vacuum distillation . This is advantageous when handling thermally labile products or when minimizing exposure to elevated temperatures is critical for preserving chemical integrity.

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